2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 105480-32-8
VCID: VC20742965
InChI: InChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)2-4(11(13)14)10-1-9-2/h1,3,12H,(H,9,10)
SMILES: C1=NC(=C(N1)[N+](=O)[O-])C(C(F)(F)F)O
Molecular Formula: C5H4F3N3O3
Molecular Weight: 211.1 g/mol

2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol

CAS No.: 105480-32-8

Cat. No.: VC20742965

Molecular Formula: C5H4F3N3O3

Molecular Weight: 211.1 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol - 105480-32-8

CAS No. 105480-32-8
Molecular Formula C5H4F3N3O3
Molecular Weight 211.1 g/mol
IUPAC Name 2,2,2-trifluoro-1-(5-nitro-1H-imidazol-4-yl)ethanol
Standard InChI InChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)2-4(11(13)14)10-1-9-2/h1,3,12H,(H,9,10)
Standard InChI Key FPDMQWTVHCADKN-UHFFFAOYSA-N
Isomeric SMILES C1=NC(=C(N1)C(C(F)(F)F)O)[N+](=O)[O-]
SMILES C1=NC(=C(N1)[N+](=O)[O-])C(C(F)(F)F)O
Canonical SMILES C1=NC(=C(N1)C(C(F)(F)F)O)[N+](=O)[O-]

Chemical Identity and Structural Properties

Molecular Identification

2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol is registered with CAS number 105480-32-8, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C5H4F3N3O3 and a molecular weight of 211.1 g/mol. These fundamental properties are crucial for researchers seeking to work with this compound.

The structural identification parameters for this compound are summarized in Table 1 below:

ParameterValue
CAS Number105480-32-8
Molecular FormulaC5H4F3N3O3
Molecular Weight211.1 g/mol
IUPAC Name2,2,2-trifluoro-1-(5-nitro-1H-imidazol-4-yl)ethanol
InChIInChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)2-4(11(13)14)10-1-9-2/h1,3,12H,(H,9,10)
InChIKeyFPDMQWTVHCADKN-UHFFFAOYSA-N
SMILESC1=NC(=C(N1)C(C(F)(F)F)O)N+[O-]

Structural Features

The compound's structural integrity is defined by several key functional groups:

  • A 1H-imidazole ring forms the core heterocyclic structure

  • A nitro group (-NO2) at position 4 of the imidazole ring

  • A 2,2,2-trifluoroethanol moiety at position 5 of the imidazole ring

  • A hydroxyl group (-OH) creating a secondary alcohol adjacent to the trifluoromethyl group

The imidazole ring provides a basic nitrogen atom that can participate in hydrogen bonding and various acid-base interactions. The nitro group is strongly electron-withdrawing, which significantly affects the electronic distribution within the molecule. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, while the hydroxyl group introduces a hydrophilic center capable of hydrogen bonding.

Physical and Chemical Properties

Spectroscopic Properties

The compound possesses distinctive spectroscopic characteristics due to its functional groups. The imidazole NH would typically show NMR signals in the range of 10-14 ppm, while the CF3 group would exhibit characteristic signals in 19F NMR spectra. The nitro group and hydroxyl functionality would provide distinctive IR absorption bands at approximately 1500-1550 cm-1 (NO2 asymmetric stretch) and 3200-3600 cm-1 (OH stretch), respectively.

Solubility Profile

Given its structure, 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol would likely exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO due to the presence of both hydrogen bond donors and acceptors. The trifluoromethyl group would contribute hydrophobic character, potentially limiting water solubility despite the presence of the hydroxyl group.

Synthetic Routes and Preparation Methods

Purification Methods

Purification of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol would typically involve:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable solvent combinations

  • Potential use of preparative HPLC for high-purity requirements

Structural Comparison with Related Compounds

Comparison with Related Imidazole Derivatives

The compound 2-(1H-imidazol-5-yl)ethanol (CAS: 872-82-2) represents a structurally simpler analog that lacks both the nitro group and the trifluoromethyl moiety. This compound has a molecular formula of C5H8N2O and a molecular weight of 112.13 g/mol . The absence of these electron-withdrawing groups significantly alters the electronic properties and reactivity of the imidazole ring.

Table 2 provides a comparative analysis of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol105480-32-8C5H4F3N3O3211.1 g/molReference compound
2-(1H-imidazol-5-yl)ethanol872-82-2C5H8N2O112.13 g/molLacks CF3 and NO2 groups
2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)-ethanone676476-90-7C10H5F3N2O3258.15 g/molContains indole instead of imidazole, ketone instead of alcohol

Significance of Functional Group Variations

The nitro group at position 4 of the imidazole ring in 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol significantly alters the electronic distribution within the heterocycle, making it more electron-deficient. This electronic effect has important implications for:

  • Acid-base properties: The nitro group decreases the basicity of the imidazole nitrogen

  • Reactivity in electrophilic and nucleophilic reactions

  • Hydrogen bonding capabilities

  • Biological interactions with potential target proteins

Similarly, the trifluoromethyl group contributes unique properties:

  • Increased lipophilicity

  • Enhanced metabolic stability

  • Altered electronic properties of the adjacent hydroxyl group

  • Potential for specific fluorine-protein interactions in biological systems

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